1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid hydrochloride
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Overview
Description
1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and an ethylpiperazine moiety. It is often used in research and development due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of a base such as potassium carbonate. This reaction is carried out at elevated temperatures (60-70°C) to yield the intermediate product, which is then further reacted to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrimidine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: Shares a similar piperazine and pyridine structure.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine and pyrimidine ring but with different substituents
Uniqueness
1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H25N5O2 |
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Molecular Weight |
319.40 g/mol |
IUPAC Name |
1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H25N5O2/c1-2-19-7-9-21(10-8-19)16-17-11-14(12-18-16)20-5-3-13(4-6-20)15(22)23/h11-13H,2-10H2,1H3,(H,22,23) |
InChI Key |
DMCGNBAIRHKSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=N2)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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